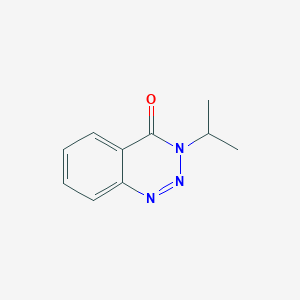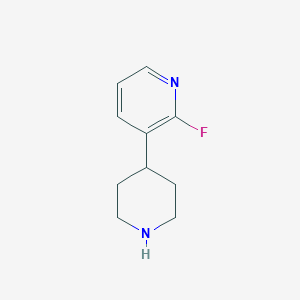
5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Physical-Chemical Research
The development of low-toxic, highly-efficient medicines with a wide spectrum of biological activity is a significant area in pharmaceutical science. Research by Samelyuk and Kaplaushenko (2013) focuses on new compounds with potential pharmacological activities, including 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one derivatives. They used methods like alkylation, etherification, and nucleophilic substitution. The antimicrobial activity of these compounds was also studied, showing significant activity especially when incorporating a methoxyphenyl radical (Samelyuk & Kaplaushenko, 2013).
Structural and Molecular Studies
Krayushkin et al. (2010) synthesized a series of 5-aryl(thienyl) substituted 1,3,4-oxathiazol-2-ones, including 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one. They investigated the molecular structures and geometric parameters of these compounds, providing insights into how substituents affect the conjugation in the oxathiazolone ring (Krayushkin et al., 2010).
Antimicrobial Activities
Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of novel 1,2,4-Triazole derivatives, including compounds with 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one structures. Their research indicated that some compounds exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).
Corrosion Inhibition
Bentiss et al. (2009) studied the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, demonstrating its effectiveness as a corrosion inhibitor. This study highlights the potential industrial application of derivatives of 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one in protecting metals from corrosion (Bentiss et al., 2009).
Enzyme Inhibition
Novel inhibitors of Phenylalanine Ammonia-lyase were synthesized by Yamada et al. (2006), including 5-Aryl-1,3,4-oxathiazol-2-ones. Their study indicated that these compounds could serve as effective enzyme inhibitors, with potential implications for agricultural and pharmaceutical applications (Yamada et al., 2006).
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-7-4-2-6(3-5-7)8-10-14-9(11)13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZETVFNJLZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356085 | |
| Record name | 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one | |
CAS RN |
52533-09-2 | |
| Record name | 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)